2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid
Description
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core substituted with a cyclopropyl group at the 3-position and an acetic acid moiety.
Properties
Molecular Formula |
C12H11N3O4 |
|---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O4/c16-9(17)6-14-10-8(2-1-5-13-10)11(18)15(12(14)19)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17) |
InChI Key |
DKCBDKIMOXFNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under microwave irradiation . This method is efficient and environmentally friendly, as it uses water as the reaction medium and allows for the recycling of the DBU-H2O system without loss of activity .
Chemical Reactions Analysis
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers of the molecule, leading to the formation of new products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway . This makes it a promising candidate for cancer immunotherapy. Additionally, it has been studied for its potential use in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as ENPP1. By inhibiting ENPP1, the compound can enhance the activity of the STING pathway, leading to increased production of interferons and other immune-stimulating molecules . This mechanism is particularly relevant in the context of cancer immunotherapy, where the activation of the immune system can help to target and destroy cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound is structurally distinct from simpler pyrimidine derivatives due to its fused pyrido[2,3-d]pyrimidine ring and cyclopropyl substitution. Below is a comparative analysis with closely related analogs:
Table 1: Structural Comparison of Key Analogs
*Similarity scores from are calculated based on backbone alignment (acetic acid + dioxo-dihydropyrimidinyl groups).
Key Observations :
- The pyrido[2,3-d]pyrimidine core in the target compound introduces a fused aromatic system, enhancing planar rigidity compared to monocyclic pyrimidine analogs.
- Analogs like [5900-45-8] incorporate cyano and methyl groups, which increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets .
Physicochemical Properties
Table 2: Physical and Chemical Properties
*Estimated based on structural formula.
Key Observations :
- The target compound’s molecular weight (~285.24 g/mol) is intermediate between small pyrimidine analogs (e.g., [14383-43-8]) and larger PNA building blocks (e.g., PNA1030) .
- The acetic acid moiety common to all analogs enables conjugation to peptides, resins, or other functional molecules, as seen in PNA synthesis .
Biological Activity
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is a complex organic compound notable for its unique bicyclic structure that integrates pyrido and pyrimidine functionalities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer therapy and as an inhibitor of key biological pathways.
Chemical Structure and Properties
The molecular formula of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid is C12H11N3O4, with a molecular weight of 261.23 g/mol. Its structure features a cyclopropyl group and dioxo functionalities that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H11N3O4 |
| Molecular Weight | 261.23 g/mol |
| IUPAC Name | 2-(3-cyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetic acid |
| InChI Key | DKCBDKIMOXFNEG-UHFFFAOYSA-N |
Research indicates that this compound may act as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1), which negatively regulates the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, the compound enhances STING pathway activity, promoting the production of interferons and other immune-stimulating molecules. This mechanism suggests potential applications in cancer immunotherapy.
Anticancer Properties
Compounds similar to 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid have demonstrated significant anticancer activity. For instance, studies have shown that related pyridopyrimidine compounds inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cell proliferation . The inhibition of DHFR can lead to reduced cell growth in various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. For example, it has been noted that similar compounds exhibit cytotoxic effects with EC50 values in the low micromolar range against HT29 colon adenocarcinoma cells . The structural motifs present in these compounds suggest they may interact with biological targets involved in cell proliferation and inflammation.
Case Study 1: Inhibition of ENPP1
In a study exploring the effects of 2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid on ENPP1 activity, researchers found that the compound significantly enhanced STING pathway activation in vitro. This led to increased interferon production and heightened immune response against tumor cells.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of this compound in vivo using mouse models implanted with human cancer cells. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
